molecular formula C22H35N3O2 B1522282 1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine CAS No. 1189489-52-8

1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine

Cat. No.: B1522282
CAS No.: 1189489-52-8
M. Wt: 373.5 g/mol
InChI Key: ADWDLBFPPGSCGZ-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine is a chemical compound with the molecular formula C21H33N3O2 and a molecular weight of 359.51 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate involves several steps. One common method includes the reaction of 4-benzylpiperazine with tert-butyl 4-methylpiperidine-1-carboxylate under specific conditions . The reaction typically requires the use of solvents such as methanol and catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1-Boc-4-(4-Benzylpiperazin-1-yl)-4-methylpiperidine can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

IUPAC Name

tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-21(2,3)27-20(26)24-12-10-22(4,11-13-24)25-16-14-23(15-17-25)18-19-8-6-5-7-9-19/h5-9H,10-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWDLBFPPGSCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674295
Record name tert-Butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189489-52-8
Record name tert-Butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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